![molecular formula C20H20FN3O2S B2417871 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1105234-11-4](/img/structure/B2417871.png)
2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22FN3OS, with a molecular weight of approximately 345.45 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound appears to be primarily linked to its interaction with G protein-coupled receptors (GPCRs) . Specifically, it has been noted for its ability to modulate pathways related to pain management and labor induction by antagonizing certain prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. This modulation can inhibit uterine contractions, suggesting potential applications in obstetrics for conditions like dysmenorrhea and preterm labor .
Biological Activity Overview
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against human breast cancer cells, with IC50 values ranging from 18 μM to lower .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. The disk diffusion method has been used to evaluate these effects, showing promising results comparable to standard antibiotics .
- Neuropharmacological Effects : The piperazine structure suggests potential neuropharmacological effects, including modulation of serotonin and dopamine receptors, which are crucial in treating mood disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
5e | Anticancer (breast cancer) | 18 μM | |
Various derivatives | Antimicrobial | Varies | |
Piperazine derivatives | MAO-A inhibitory | Specific values not reported |
Notable Research Findings
- A study highlighted the synthesis of piperazine derivatives that exhibited selective monoamine oxidase A (MAO-A) inhibitory activity, indicating potential applications in treating depression .
- Another research focused on the anticancer properties of thiazole derivatives similar to the compound , showcasing strong inhibitory effects on cell proliferation in vitro .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that compounds with thiazole and piperazine structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer . The presence of the fluorophenyl group may enhance the binding affinity to cancer-related targets.
- Antimicrobial Properties
-
Anticonvulsant Effects
- The piperazine component is associated with anticonvulsant properties. Compounds similar to 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone have been evaluated for their ability to prevent seizures in animal models, suggesting potential therapeutic uses in epilepsy .
Case Studies
- Breast Cancer Research
- Antimicrobial Testing
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-16-5-3-15(4-6-16)12-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-2-1-11-26-18/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZAJCVUGEKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.